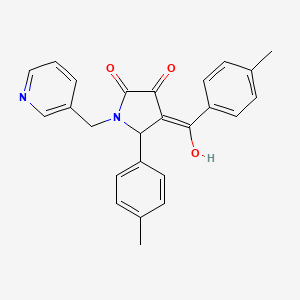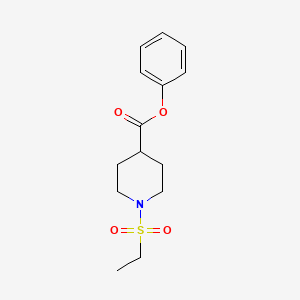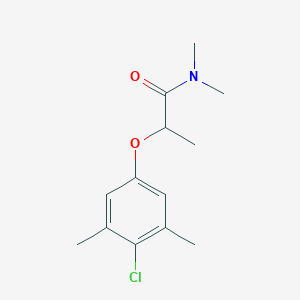![molecular formula C15H23ClN2O3 B5489221 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride, also known as DM-235, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been found to have significant pharmacological properties.
作用机制
The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Inhibition of COX-2 activity results in reduced production of prostaglandins, leading to the anti-inflammatory and analgesic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has also been found to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2, leading to reduced production of prostaglandins. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-oxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is a novel compound with potent pharmacological properties, making it an attractive candidate for drug development. It has been extensively studied in vitro and in vivo, providing a wealth of data for researchers. However, there are also some limitations to its use. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not yet approved for clinical use, so its safety and efficacy in humans are not yet fully established. In addition, the exact mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully elucidate the mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride and to establish its safety and efficacy in humans. In addition, the development of new analogs of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride may lead to compounds with improved pharmacological properties.
合成方法
The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methylpiperazine in the presence of a base and a solvent. The resulting product is then purified and converted into its hydrochloride salt form. This method has been optimized to produce high yields of pure 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride.
科学研究应用
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have potent anti-inflammatory, analgesic, and anti-cancer properties. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-16-6-8-17(9-7-16)15(18)11-12-4-5-13(19-2)14(10-12)20-3;/h4-5,10H,6-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWDSPJWQPUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
![3-({[1-(4-methylphenyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5489198.png)

![N-cyclopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5489229.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5489232.png)
![(4aS*,8aR*)-6-(3-methyl-2-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489239.png)
![N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5489248.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine](/img/structure/B5489249.png)